molecular formula C13H14BrN3O3 B13966942 Ethyl 1-(5-bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylate

Ethyl 1-(5-bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylate

Cat. No.: B13966942
M. Wt: 340.17 g/mol
InChI Key: XUAIZQPODMPBHW-UHFFFAOYSA-N
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Description

Ethyl 1-(5-bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylate is a complex organic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, a bromine atom, and a methoxy group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

The synthesis of Ethyl 1-(5-bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the triazolopyridine core: This can be achieved through a microwave-mediated, catalyst-free synthesis using enaminonitriles and benzohydrazides. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

    Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Cyclopropanation: The final step involves the formation of the cyclopropane ring, which can be achieved through cyclopropanation reactions using diazo compounds and transition metal catalysts.

Chemical Reactions Analysis

Ethyl 1-(5-bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 1-(5-bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 1-(5-bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor of enzymes or receptors involved in various biological pathways. For example, it may inhibit the activity of kinases or other enzymes by binding to their active sites, thereby modulating their function . The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Ethyl 1-(5-bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H14BrN3O3

Molecular Weight

340.17 g/mol

IUPAC Name

ethyl 1-(5-bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropane-1-carboxylate

InChI

InChI=1S/C13H14BrN3O3/c1-3-20-12(18)13(6-7-13)11-15-10-8(19-2)4-5-9(14)17(10)16-11/h4-5H,3,6-7H2,1-2H3

InChI Key

XUAIZQPODMPBHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1)C2=NN3C(=CC=C(C3=N2)OC)Br

Origin of Product

United States

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